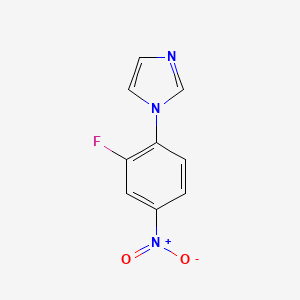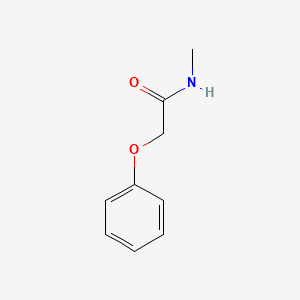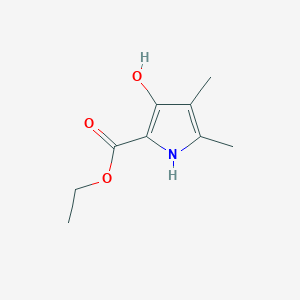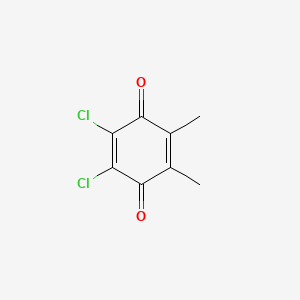
2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone
Descripción general
Descripción
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used chemical reagent with a high reduction potential . It is known to mediate hydride transfer reactions and exhibits three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . This oxidant is useful for the dehydrogenation of alcohols, phenols, and steroid ketones .
Synthesis Analysis
The synthesis of DDQ involves cyanation of chloranil . It was first reported in a 6-step preparation in 1906 . The substance did not receive interest until its potential as a dehydrogenation agent was discovered . A single-step chlorination from 2,3-dicyanohydroquinone was reported in 1965 .Molecular Structure Analysis
DDQ has a complex molecular structure. It is a quinone type electron π-acceptor . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Chemical Reactions Analysis
DDQ is known to remove pairs of H atoms from organic molecules . The stoichiometry of its action is illustrated by the conversion of tetralin to naphthalene . The resulting hydroquinone is poorly soluble in typical reaction solvents (dioxane, benzene, alkanes), which facilitates workup .Physical And Chemical Properties Analysis
DDQ is a yellow to orange powder . It has a molar mass of 227.00 g·mol −1 . It has a density of 1.7g/cm3 . It decomposes at a melting point of 210–215 °C . It is reactive in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research by Tuyun and Yıldız (2018) focused on synthesizing new cyclic aminobenzoquinones, including various derivatives of 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone. These compounds were synthesized using a green methodology, highlighting its potential in eco-friendly chemical synthesis processes (Tuyun & Yıldız, 2018).
Antimicrobial Activities
A study by Park, Shim, and Lee (2014) evaluated the antimicrobial activities of structural analogues of 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone, demonstrating its relevance in the development of food supplemental agents due to its antimicrobial properties (Park, Shim, & Lee, 2014).
Biological Evaluation for Antimicrobial and Antifungal Agents
Yıldırım (2020) synthesized derivatives of 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone as potential antimicrobial and antifungal agents. This highlights its importance in medical research, particularly in developing new antibacterial and antifungal drugs (Yıldırım, 2020).
Pest Control
Mozaina et al. (2008) evaluated various benzoquinones, including 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone, for activity against termites. This suggests its potential use in pest control and the development of environmentally friendly pesticides (Mozaina et al., 2008).
Use in Chemical Synthesis
Lloyd et al. (2017) utilized a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and β-pinene for removing protecting groups in sensitive substrates, demonstrating its application in facilitating complex organic syntheses (Lloyd et al., 2017).
Oxidant Agent in Condensation Reactions
Research by Naeimi and Babaei (2017) showed the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in condensation reactions under microwave irradiation, highlighting its role in promoting efficient chemical reactions (Naeimi & Babaei, 2017).
Formation in Disinfection Byproducts
Studies on swimming pool waters and drinking water treatment have identified the formation of various benzoquinones, including 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone, as disinfection byproducts. This is crucial for understanding the chemical composition of treated waters and potential health implications (Wang et al., 2013).
Mecanismo De Acción
DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . It has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Direcciones Futuras
DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants . These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Propiedades
IUPAC Name |
2,3-dichloro-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNOTNKIMVGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394148 | |
| Record name | 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15707-31-0 | |
| Record name | 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




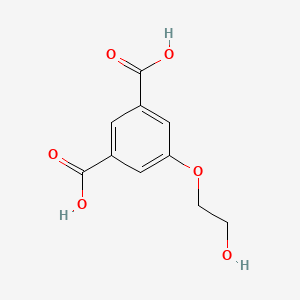


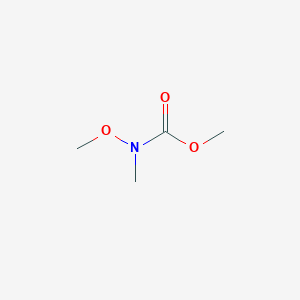
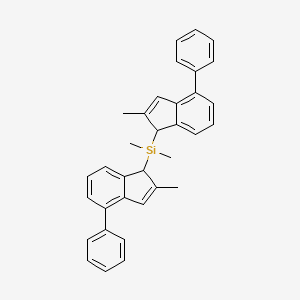
![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)
![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)
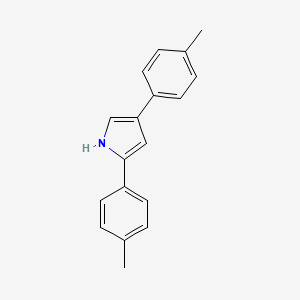
![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)

